(E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a thiophene ring, a pyrazole ring, and a trifluoromethyl group. These groups are connected by an acrylamide moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related acrylamides, including (E)-N-cyclopentyl-3-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide, often involves condensation reactions under basic conditions, yielding products with high purity and yield. These compounds' structures are typically confirmed through spectroscopic methods such as NMR and X-ray crystallography, revealing detailed molecular geometries and bonding interactions (Kariuki et al., 2022). The molecular structure determination aids in understanding the compound's chemical behavior and potential interactions in biological systems.
Heterocyclic Chemistry and Drug Design
Compounds structurally similar to this compound serve as precursors in synthesizing various heterocyclic compounds, including pyrazoles and pyrimidines. These processes involve cyclization reactions with different reagents, producing molecules with potential pharmacological activities. Such synthetic strategies contribute to the development of new drugs with improved efficacy and specificity for targeting disease mechanisms (Panchal & Patel, 2011).
Catalysis and Chemical Transformations
Acrylamides derived from pyrazoles, resembling this compound, are used in catalytic asymmetric cycloaddition reactions. These reactions facilitate the formation of functionalized cyclopentenes, showcasing the compound's role in synthesizing complex molecular architectures with potential applications in pharmaceuticals and materials science (Han et al., 2011).
Nonlinear Optical Materials
Derivatives of thiophene-acrylonitrile compounds exhibit significant potential in nonlinear optical applications. They demonstrate enhanced optical limiting behavior, crucial for developing optical devices aimed at protecting human eyes and optical sensors. The ability to absorb and dissipate high-intensity light makes these compounds valuable in photonic and optoelectronic devices, contributing to advancements in optical communication technologies (Anandan et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
(E)-N-cyclopentyl-3-thiophen-2-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3OS/c19-18(20,21)16-9-10-23(22-16)11-12-24(14-4-1-2-5-14)17(25)8-7-15-6-3-13-26-15/h3,6-10,13-14H,1-2,4-5,11-12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKRDHCXRKBXKL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.